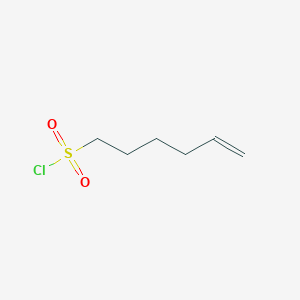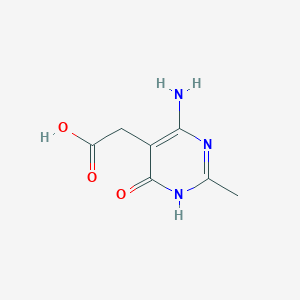
(E)-2-(4-nitrophenyl)-N'-(pyridin-3-ylmethylene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(4-nitrophenyl)-N'-(pyridin-3-ylmethylene)acetohydrazide is a useful research compound. Its molecular formula is C14H12N4O3 and its molecular weight is 284.275. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Novel Pyridine Derivatives : A study by Mohamed et al. (2018) involved the synthesis of novel pyridine derivatives using (E)-2-cyano-N'-(pyridin-4-ylmethylene)acetohydrazide. These compounds were evaluated for their cytotoxicity against HepG-2 and MCF-7, showing that some derivatives have high cytotoxic activity (Mohamed, Tawfik, Dardeer, & Fadda, 2018).
Supramolecular Architecture
- Hydrogen Bonding in Supramolecular Architectures : A study by Khalid et al. (2021) on pyridine-based hydrazone derivatives demonstrated that hydrogen bonding plays a crucial role in the formation of supramolecular architectures. This study involved derivatives such as (E)-2-((6-chloropyridin-2-yl)oxy)-N'-(2,3-dihydroxybenzylidene) acetohydrazide (Khalid et al., 2021).
Efficient Synthesis Processes
- Cascade Reaction for N-fused Heterocyclic Compounds : Hosseini and Bayat (2019) described an efficient synthesis of N-fused heterocyclic compounds, including derivatives of (E)-2-(4-nitrophenyl)-N'-(pyridin-3-ylmethylene)acetohydrazide, through a five-component cascade reaction (Hosseini & Bayat, 2019).
Structural and Spectroscopic Studies
X-ray Crystal Structures and Spectroscopic Characterization : A study by Das et al. (2015) reported on the structural and spectroscopic characterization of μ-di-σ pyrazole-based bridging keto carbonyl complexes derived from (E)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-(pyridin-2-ylmethylene acetohydrazide). This research contributed to understanding the molecular structures and bonding in such complexes (Das et al., 2015).
Nonlinear Optical Properties : The nonlinear optical properties of various hydrazones, including this compound derivatives, were studied by Naseema et al. (2010). This research is significant for the development of optical device applications like optical limiters and switches (Naseema et al., 2010).
Molecular Conformational Analysis
- Conformational Analysis of N-acylhydrazones : Evrard et al. (2022) synthesized new conformers of (E)-2-(3-nitro-H-imidazo[1,2-a]pyridin-2-ylthio)-N'-benzylideneacetohydrazide derivatives, providing insights into the conformational dynamics of these molecules (Evrard et al., 2022).
Supramolecular Networks and Crystal Structures
- Hirshfeld Surface Analysis : Phanimala et al. (2019) conducted a study on the crystal structure and Hirshfeld surface analysis of an octa-molybdate, dimethylammonium, (E)-N'-(pyridin-2-ylmethylene)acetohydrazide co-crystal, contributing to the understanding of intermolecular interactions in such complexes (Phanimala et al., 2019).
Properties
IUPAC Name |
2-(4-nitrophenyl)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c19-14(17-16-10-12-2-1-7-15-9-12)8-11-3-5-13(6-4-11)18(20)21/h1-7,9-10H,8H2,(H,17,19)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFXYQKBDYIIMA-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194168 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[-4-chlorobut-2-en-1-yl]-2,2-dimethylpropanamide](/img/structure/B2466517.png)
![3,4-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2466520.png)

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole](/img/structure/B2466523.png)

methylidene}amino 2,4-dichlorobenzoate](/img/structure/B2466528.png)
![N-(5-chloro-2-methoxyphenyl)-2-({5-[(4-methoxyphenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2466530.png)


![(3-{[(2-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2466535.png)

![4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid](/img/structure/B2466537.png)

![2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoacetic acid hydrate](/img/structure/B2466540.png)
